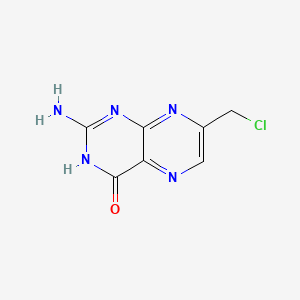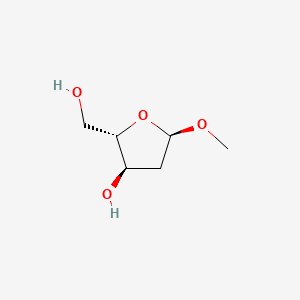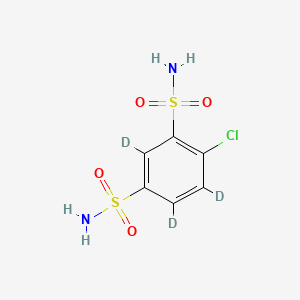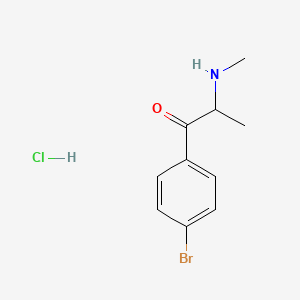
N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine Hydrochloride is a chemical compound that is used in scientific research for various purposes. It is a deuterated analog of methamphetamine and has been used in studies related to drug metabolism, pharmacokinetics, and pharmacodynamics.
Mecanismo De Acción
The mechanism of action of N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine Hydrochloride is not fully understood. However, it is believed to act as a substrate for the enzymes involved in the metabolism of methamphetamine. It is also believed to bind to the same receptors in the brain as methamphetamine, although with lower affinity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine Hydrochloride are not well studied. However, it is believed to have similar effects on the central nervous system as methamphetamine, although with lower potency.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine Hydrochloride in lab experiments include its deuterated nature, which allows for more accurate measurements in studies related to drug metabolism and pharmacokinetics. It also has lower potency than methamphetamine, which makes it safer to handle in the lab. The limitations of using N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine Hydrochloride include its limited availability and high cost.
Direcciones Futuras
For research include studies related to its metabolism and pharmacokinetics, as well as studies related to its effects on the central nervous system.
Métodos De Síntesis
The synthesis of N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine Hydrochloride involves the reaction of deuterated benzaldehyde with nitroethane, followed by reduction of the nitro compound to the amine using sodium borohydride. The resulting amine is then reacted with 1-naphthalenemethyl chloride to form the desired compound. The final product is obtained as a hydrochloride salt.
Aplicaciones Científicas De Investigación
N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine Hydrochloride has been used in various scientific studies related to drug metabolism, pharmacokinetics, and pharmacodynamics. It has been used as a tracer in studies related to the metabolism of methamphetamine, as well as in studies related to the pharmacokinetics of methamphetamine and its metabolites. It has also been used in studies related to the pharmacodynamics of methamphetamine and its effects on the central nervous system.
Propiedades
Número CAS |
1795036-94-0 |
|---|---|
Nombre del producto |
N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine Hydrochloride |
Fórmula molecular |
C23H22ClN |
Peso molecular |
350.904 |
Nombre IUPAC |
1,1,1-trideuterio-N,N-bis(naphthalen-1-ylmethyl)methanamine;hydrochloride |
InChI |
InChI=1S/C23H21N.ClH/c1-24(16-20-12-6-10-18-8-2-4-14-22(18)20)17-21-13-7-11-19-9-3-5-15-23(19)21;/h2-15H,16-17H2,1H3;1H/i1D3; |
Clave InChI |
ZAUPVKKXCANPCB-NIIDSAIPSA-N |
SMILES |
CN(CC1=CC=CC2=CC=CC=C21)CC3=CC=CC4=CC=CC=C43.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



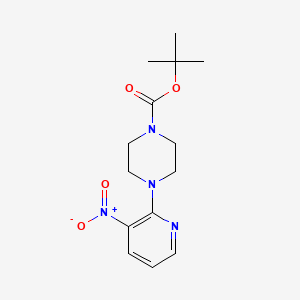
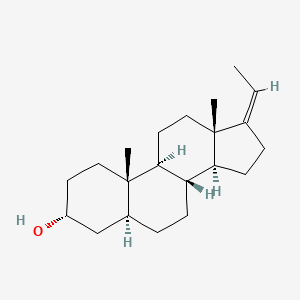
![1H-3,7-Methanocyclopenta[c]pyridine](/img/structure/B586859.png)
